1-(3-Fluoro-2-methylphenyl)piperazine
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Overview
Description
1-(3-Fluoro-2-methylphenyl)piperazine is a chemical compound with the molecular formula C11H15FN2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is further connected to a piperazine moiety .
Preparation Methods
The synthesis of 1-(3-Fluoro-2-methylphenyl)piperazine can be achieved through various synthetic routes. One common method involves the reaction of 3-fluoro-2-methylphenylamine with piperazine under appropriate reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing, to ensure high yield and purity. The choice of method depends on factors such as cost, efficiency, and environmental considerations .
Chemical Reactions Analysis
1-(3-Fluoro-2-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(3-Fluoro-2-methylphenyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may interact with GABA receptors, leading to modulation of neurotransmitter release and neuronal activity . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
1-(3-Fluoro-2-methylphenyl)piperazine can be compared with other similar compounds, such as:
1-(2-Methylphenyl)piperazine: This compound lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
1-(4-Fluorophenyl)piperazine: The position of the fluorine atom on the phenyl ring can influence the compound’s properties and interactions with biological targets.
1-(3-Chloro-2-methylphenyl)piperazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H15FN2 |
---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
1-(3-fluoro-2-methylphenyl)piperazine |
InChI |
InChI=1S/C11H15FN2/c1-9-10(12)3-2-4-11(9)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 |
InChI Key |
OYEUPZDUQWDSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)N2CCNCC2 |
Origin of Product |
United States |
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